molecular formula C11H11ClFN B15278614 (1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane

(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B15278614
M. Wt: 211.66 g/mol
InChI Key: AZSSYMXRSLXDHB-CPCISQLKSA-N
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Description

(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a unique azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and a suitable bicyclic precursor.

    Cyclization Reaction: The key step involves a cyclization reaction to form the azabicyclohexane core. This can be achieved through various methods, including intramolecular cyclization or ring-closing metathesis.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification processes. This ensures the compound is produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane: Unique due to its specific substitution pattern and bicyclic structure.

    (1S,5R)-1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (1S,5R)-1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane: Lacks the chlorine atom, leading to different chemical properties.

Uniqueness

The presence of both chlorine and fluorine atoms in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H11ClFN

Molecular Weight

211.66 g/mol

IUPAC Name

(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H11ClFN/c12-10-3-8(13)1-2-9(10)11-4-7(11)5-14-6-11/h1-3,7,14H,4-6H2/t7-,11-/m0/s1

InChI Key

AZSSYMXRSLXDHB-CPCISQLKSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(CNC2)C3=C(C=C(C=C3)F)Cl

Canonical SMILES

C1C2C1(CNC2)C3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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